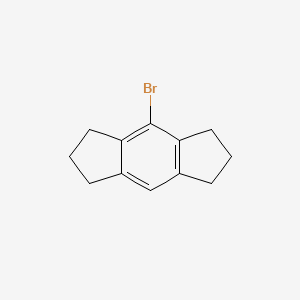

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Descripción

Significance of Indacene Frameworks in Organic Synthesis and Theoretical Chemistry

Indacene frameworks, in general, are of significant interest in organic synthesis and theoretical chemistry. Their unique electronic structures make them potential candidates for applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The study of indacene derivatives contributes to a deeper understanding of aromaticity and anti-aromaticity, which are fundamental concepts in chemistry. The ability to modify the indacene core, such as through partial saturation in the hexahydro-s-indacene structure, allows for the fine-tuning of electronic energy levels and can improve the solubility and stability of these materials. researchgate.net

The Role of Halogenation in Indacene Functionalization

Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into a molecular structure. This process is crucial for the functionalization of frameworks like indacene. The introduction of a halogen, such as bromine, provides a reactive handle that can be used to introduce a wide variety of other functional groups. This versatility makes halogenated indacenes valuable intermediates in the synthesis of more complex molecules with desired properties.

Overview of Research Paradigms for Aryl Halides as Synthetic Precursors

Aryl halides, including bromo-substituted indacenes, are widely utilized as synthetic precursors in a multitude of chemical reactions. They are particularly important in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the construction of complex molecular architectures from relatively simple starting materials. The bromo-substituent in 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene makes it a prime candidate for such transformations, enabling the synthesis of a diverse range of indacene derivatives.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 108722-46-9 |

| Molecular Formula | C₁₂H₁₃Br |

| Molecular Weight | 237.14 g/mol |

| IUPAC Name | This compound |

| InChI Code | 1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2 |

| Physical Form | Solid |

| Purity | 97% |

This data is compiled from commercially available sources. sigmaaldrich.com

Synthesis and Spectroscopic Data

The synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) has been reported to be achieved in five steps from indan, further suggesting that the bromo-derivative is a key intermediate in the synthetic pathway to other functionalized hexahydro-s-indacenes. researchgate.netresearchgate.net

Spectroscopic data for this compound, specifically its ¹H NMR spectrum, is available from chemical suppliers, confirming its structural characterization. chemicalbook.com

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUDTIMNBBRXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1,2,3,5,6,7 Hexahydro S Indacene

Halogenation Strategies for Hexahydro-s-indacene Substrates

The introduction of a bromine atom onto the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) framework is typically achieved through electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the substrate. The central benzene (B151609) ring is activated by the two adjacent alkyl groups (the saturated five-membered rings), making it susceptible to electrophilic attack. The 4- and 8-positions are electronically enriched and sterically accessible, thus representing the most probable sites for substitution.

Direct bromination of 1,2,3,5,6,7-hexahydro-s-indacene can be accomplished using molecular bromine (Br₂). This reaction is a classic example of electrophilic aromatic substitution. byjus.com For the reaction to proceed efficiently, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often employed. wikipedia.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring of the hexahydro-s-indacene.

The general mechanism involves the attack of the aromatic π-system on the polarized bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.com The positive charge in this intermediate is delocalized over the aromatic ring. The subsequent loss of a proton from the carbon atom bearing the bromine atom restores the aromaticity of the ring, yielding the final product, 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene.

Typical solvents for this type of reaction include non-polar, inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com The reaction temperature is usually kept low to control the reaction rate and minimize the formation of polybrominated byproducts.

A representative, though generalized, set of conditions for such a reaction is presented in the table below, based on standard electrophilic aromatic bromination procedures.

| Parameter | Condition | Purpose |

| Brominating Agent | Molecular Bromine (Br₂) | Source of the electrophilic bromine. |

| Catalyst | Iron(III) Bromide (FeBr₃) | To polarize the Br-Br bond and increase electrophilicity. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent to dissolve reactants. |

| Temperature | 0-25 °C | To control reaction rate and selectivity. |

| Work-up | Aqueous sodium bisulfite quench | To remove excess bromine. |

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective brominations, particularly for aromatic compounds that are activated or prone to over-bromination with molecular bromine. masterorganicchemistry.com For electron-rich aromatic systems, NBS can serve as an electrophilic bromine source, often in the presence of an acid catalyst. youtube.com The use of NBS offers advantages in terms of handling, as it is a crystalline solid, and can provide higher selectivity. masterorganicchemistry.com

The reaction with NBS typically proceeds in a polar solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can facilitate the generation of the electrophilic bromine species. nih.gov The regioselectivity for the 4-position on the hexahydro-s-indacene ring is anticipated due to the activating nature of the flanking alkyl substituents.

Recent advancements in NBS-mediated brominations include the use of catalytic additives to enhance reactivity and selectivity. For instance, Lewis basic additives have been shown to interact with NBS through halogen bonding, increasing the electrophilic character of the bromine atom. nsf.gov Furthermore, the use of a protic solvent like methanol (B129727) in the presence of an acid catalyst such as para-toluenesulfonic acid (pTsOH) has been demonstrated to be effective for the mono-ortho-bromination of phenolic compounds, a principle that can be extended to other activated aromatic systems. nih.gov

The following table outlines typical conditions for an NBS-mediated aromatic bromination.

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective source of electrophilic bromine. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent. |

| Catalyst | Acid catalyst (e.g., H₂SO₄, pTsOH) | To activate the NBS and generate a more potent electrophile. |

| Temperature | Room Temperature | Mild reaction conditions. |

| Work-up | Aqueous quench and extraction | To isolate the product. |

Precursor Synthesis and Preparation of Substituted Hexahydro-s-indacene Derivatives

The synthesis of the foundational molecule, 1,2,3,5,6,7-hexahydro-s-indacene, is a critical preliminary step. A common and effective method for its preparation involves a two-step sequence starting from indane, which is a commercially available bicyclic hydrocarbon. researchgate.net

The first step is a Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netnih.gov This reaction introduces the 3-chloropropionyl group onto the aromatic ring of indane, primarily at the 5-position due to steric and electronic factors. The reaction is generally carried out in an inert solvent like dichloromethane.

The resulting intermediate, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, undergoes an intramolecular cyclization in the second step. This is also a Friedel-Crafts type reaction, where the terminal alkyl chloride reacts with the aromatic ring to form the third five-membered ring. This intramolecular alkylation is promoted by a strong acid, often polyphosphoric acid (PPA) or a continuation of the Lewis acid catalysis, to yield the tricyclic ketone, 3,5,6,7-tetrahydro-s-indacen-1(2H)-one.

Finally, the carbonyl group of the resulting ketone is removed through a reduction reaction. A common method for this transformation is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol. This sequence of reactions provides the desired 1,2,3,5,6,7-hexahydro-s-indacene.

A summary of the synthetic sequence for the precursor is provided in the table below.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Indane | 3-Chloropropionyl chloride, AlCl₃ | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | High |

| 2 | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | Polyphosphoric Acid (PPA) | 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one | Good |

| 3 | 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one | Hydrazine hydrate, KOH, triethylene glycol | 1,2,3,5,6,7-Hexahydro-s-indacene | Good |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yields

The optimization of the bromination of 1,2,3,5,6,7-hexahydro-s-indacene is crucial for maximizing the yield of the desired 4-bromo isomer while minimizing the formation of byproducts, such as other constitutional isomers or polybrominated species. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

When using molecular bromine, the stoichiometry of Br₂ to the substrate is a critical factor. Using a slight excess of bromine can drive the reaction to completion, but a large excess increases the risk of di- or tri-bromination. The choice and amount of the Lewis acid catalyst also play a significant role; stronger or higher concentrations of the catalyst can increase the reaction rate but may also lead to decreased selectivity.

For NBS brominations, the choice of solvent is paramount. Polar aprotic solvents like acetonitrile can promote the desired electrophilic substitution pathway. The addition of a catalytic amount of a Brønsted or Lewis acid can significantly accelerate the reaction, allowing for milder conditions and potentially higher selectivity. nsf.gov The reaction temperature is another important variable to control. Lower temperatures generally favor higher regioselectivity by favoring the kinetically controlled product and reducing the rates of side reactions.

The following table summarizes key parameters for optimization and their potential impact on the synthesis.

| Parameter | Variable | Potential Impact on Efficiency and Yield |

| Brominating Agent | Br₂ vs. NBS | NBS may offer higher regioselectivity and easier handling. |

| Stoichiometry | Molar ratio of brominating agent to substrate | Controls the extent of bromination; excess can lead to polybromination. |

| Catalyst | Type and concentration of Lewis/Brønsted acid | Affects reaction rate and can influence selectivity. |

| Solvent | Polarity (e.g., CCl₄ vs. MeCN) | Can influence the reactivity of the brominating agent and the stability of intermediates. |

| Temperature | -10 °C to 60 °C | Lower temperatures often improve selectivity; higher temperatures increase reaction rates. |

| Reaction Time | Monitoring by TLC or GC | Ensures complete conversion of starting material without prolonged exposure to reaction conditions that might lead to side products. |

By systematically adjusting these parameters, it is possible to develop a robust and efficient protocol for the synthesis of this compound with high yield and purity.

Reactivity and Mechanistic Investigations of 4 Bromo 1,2,3,5,6,7 Hexahydro S Indacene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene, the bromine atom provides an active site for such transformations, enabling the introduction of a wide range of substituents onto the indacene core.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming new carbon-carbon bonds. The Negishi coupling, which utilizes organozinc reagents, is a prominent example. wikipedia.org In a typical reaction, this compound would react with an organozinc reagent in the presence of a palladium(0) catalyst to yield the corresponding coupled product.

The general mechanism for the Negishi coupling involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. Initially, the palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired carbon-carbon coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

A variety of organozinc reagents can be employed, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the 4-position of the hexahydro-s-indacene core. The reaction conditions, such as the choice of solvent, temperature, and palladium catalyst, can significantly influence the reaction's efficiency and yield.

Table 1: Hypothetical Palladium-Catalyzed Negishi Coupling of this compound with Various Organozinc Reagents

| Entry | Organozinc Reagent | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | MeZnCl | Pd(PPh₃)₄ | PPh₃ | THF | 60 | 4-Methyl-1,2,3,5,6,7-hexahydro-s-indacene | 85 |

| 2 | PhZnCl | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 4-Phenyl-1,2,3,5,6,7-hexahydro-s-indacene | 92 |

| 3 | (CH₂=CH)ZnBr | Pd(OAc)₂ | SPhos | Toluene | 80 | 4-Vinyl-1,2,3,5,6,7-hexahydro-s-indacene | 78 |

Note: The data in this table is illustrative and based on typical yields for Negishi coupling reactions of aryl bromides.

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial as it significantly impacts the catalyst's stability, activity, and selectivity. Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.

In contrast, less sterically demanding and more electron-poor ligands might lead to the formation of less reactive palladium complexes, potentially resulting in lower yields or requiring harsher reaction conditions. The choice of ligand can also influence the selectivity of the reaction, particularly in cases where side reactions such as β-hydride elimination are possible with certain coupling partners.

Table 2: Hypothetical Ligand Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | SPhos | 2 | Cs₂CO₃ | Dioxane | 100 | 95 |

| 3 | XPhos | 2 | K₃PO₄ | THF | 80 | 93 |

| 4 | dppf | 3 | Na₂CO₃ | DME/H₂O | 90 | 88 |

Note: This data is representative of typical ligand effects observed in Suzuki-Miyaura couplings of aryl bromides.

The utility of this compound as a building block in organic synthesis is determined by the scope and limitations of its participation in various cross-coupling reactions. While palladium-catalyzed reactions like Suzuki-Miyaura and Negishi couplings are generally robust, the specific nature of the indacene substrate can impose certain constraints.

The steric hindrance around the bromine atom, imparted by the adjacent five-membered rings, might influence the reactivity with very bulky coupling partners. However, the use of appropriate bulky phosphine ligands can often overcome these steric challenges.

The functional group tolerance of these reactions is another important consideration. Modern palladium catalysts often exhibit high tolerance for a wide range of functional groups, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. For instance, functional groups such as esters, ketones, and nitriles on the coupling partner are generally well-tolerated in Negishi couplings. nih.gov

However, certain functional groups can interfere with the catalytic cycle. For example, substrates containing acidic protons may require the use of a strong base, which could affect other parts of the molecule. Similarly, some functional groups might coordinate to the palladium catalyst and inhibit its activity. Careful optimization of the reaction conditions is therefore essential to achieve the desired outcome.

Other Functional Group Transformations Involving the Bromine Moiety

Beyond palladium-catalyzed cross-coupling reactions, the bromine atom of this compound can participate in a variety of other functional group transformations. These reactions further enhance the synthetic utility of this compound.

One common transformation is the lithium-halogen exchange, typically achieved using an organolithium reagent such as n-butyllithium or t-butyllithium. This reaction generates a highly reactive aryllithium intermediate, which can then be quenched with a wide range of electrophiles to introduce various functional groups. Examples include carboxylation (using CO₂), formylation (using DMF), and hydroxylation (using a borate ester followed by oxidation).

Furthermore, the bromine atom can be displaced by nucleophiles in copper-catalyzed reactions, such as the Ullmann condensation, to form carbon-nitrogen or carbon-oxygen bonds. These reactions provide access to arylamines and diaryl ethers, respectively.

Elucidation of Reaction Pathways and Intermediates via Mechanistic Studies

The elucidation of reaction pathways and the identification of key intermediates are fundamental to understanding and optimizing catalytic reactions. For the palladium-catalyzed cross-coupling of this compound, mechanistic studies would focus on the kinetics and thermodynamics of the elementary steps of the catalytic cycle.

Kinetic studies can help identify the rate-determining step of the reaction, which could be oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions and substrates. illinois.edu For example, with electron-rich and sterically hindered aryl bromides, oxidative addition is often the rate-limiting step.

The structure of the active catalyst and the resting state of the catalyst in the reaction mixture can be investigated using spectroscopic techniques such as NMR. In many palladium-catalyzed cross-coupling reactions, a palladium(0)-ligand complex is the active species, and a palladium(II)-aryl intermediate is often the observed resting state.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the energies of various intermediates and transition states along the reaction pathway. illinois.edu These studies can help to rationalize experimental observations, such as the effect of different ligands on the reaction rate and selectivity, and can guide the design of more efficient catalysts. The general mechanistic understanding of palladium-catalyzed cross-coupling reactions of aryl bromides provides a strong foundation for predicting the behavior of this compound in these transformations. illinois.edu

Computational and Theoretical Investigations of 4 Bromo 1,2,3,5,6,7 Hexahydro S Indacene and Its Reactivity

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is fundamentally governed by the interplay between the π-conjugated system of the indacene core and the electronic effects of the bromine substituent. The parent s-indacene (B1235719) is a fascinating molecule in its own right, with a mixed aromatic/anti-aromatic character. chemrxiv.org Computational studies on s-indacene derivatives have shown that the electronic ground state can be a neutral biradical with significant bond delocalization. chemrxiv.org

A detailed analysis of the molecular orbitals (MOs) would provide further insights into the bonding characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. In brominated PAHs, the HOMO and LUMO energies are often stabilized (lowered in energy) compared to the parent hydrocarbon. nih.gov This stabilization of the LUMO, in particular, can enhance the electron-accepting properties of the molecule.

Table 1: Anticipated Electronic Properties of this compound based on Analogous Systems

| Property | Expected Influence of Substituents |

| Electron Density on Aromatic Core | Reduced due to the inductive effect of bromine. |

| HOMO Energy | Likely lowered compared to the unsubstituted hexahydro-s-indacene. |

| LUMO Energy | Significantly lowered, enhancing electron-accepting character. |

| HOMO-LUMO Gap | Potentially narrowed, affecting optical and electronic properties. |

| Dipole Moment | Increased due to the presence of the polar C-Br bond. |

This table is generated based on theoretical principles and data from related brominated polycyclic aromatic hydrocarbons.

Conformational Analysis and Energetics of the Hexahydro-s-indacene Core

The conformational flexibility of this compound arises from the two saturated six-membered rings fused to the central aromatic core. These rings can adopt several non-planar conformations to relieve ring strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat (or skew-boat) forms. researchgate.netnih.gov

The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives as it minimizes both angle strain and torsional strain, with all C-H bonds being staggered. nih.gov In the case of the hexahydro-s-indacene core, the two saturated rings are fused to the planar aromatic system. This fusion introduces constraints on the conformational freedom of the rings.

Computational studies are essential to determine the relative energies of the different possible conformers and the energy barriers for interconversion between them. A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by systematically varying the dihedral angles of the saturated rings.

Table 2: Possible Conformations of the Saturated Rings in the Hexahydro-s-indacene Core

| Conformation | Relative Energy (General Trend) | Key Features |

| Chair | Lowest | Minimizes angle and torsional strain. |

| Twist-Boat | Intermediate | Less stable than the chair but more stable than the boat. |

| Boat | Highest | Significant steric hindrance and torsional strain. |

This table is based on the general principles of conformational analysis of saturated six-membered rings. researchgate.netnih.gov

Quantum Chemical Calculations for Reaction Mechanism Predictions and Transition State Elucidation

Quantum chemical calculations are indispensable for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, these calculations can provide valuable information on potential reaction pathways, the structures of transition states, and the activation energies involved.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are routinely used to optimize the geometry of molecules, which corresponds to finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

A variety of density functionals are available, each with its own strengths and weaknesses. For organic molecules containing halogens, hybrid functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., of the Pople or Dunning type), are commonly used to obtain reliable geometries. mdpi.com

A known limitation of many standard DFT functionals is their inability to accurately describe long-range electron correlation effects, which are responsible for London dispersion forces. acs.orgq-chem.com These forces are crucial for describing non-covalent interactions, such as π-stacking in PAHs and intermolecular interactions in the condensed phase.

To address this deficiency, empirical dispersion corrections have been developed. One of the most popular and robust methods is Grimme's D3 correction with Becke-Johnson (BJ) damping. acs.orgresearchgate.net This approach adds a pairwise correction term to the DFT energy, which accounts for the attractive dispersion interactions. The BJ damping function ensures that the correction is applied smoothly at different interatomic distances, avoiding unphysical behavior at short ranges. The inclusion of the D3(BJ) correction is particularly important for studying the interactions between molecules of this compound or its interactions with other molecules.

One of the most computationally expensive steps in quantum chemical calculations is the evaluation of the two-electron repulsion integrals. The Resolution-of-the-Identity (RI) approximation, also known as density fitting, is a technique used to significantly speed up these calculations without a substantial loss of accuracy.

The RI-J approximation specifically accelerates the calculation of the Coulomb (J) part of the electron-electron interaction. researchgate.net It works by expanding the electron density in a set of auxiliary basis functions, which simplifies the calculation of the Coulomb integrals. This approach is widely used in DFT calculations and can lead to a significant reduction in computational time, especially for large molecules.

The MARI-J (Multipole Accelerated Resolution of Identity J) method is a further development that combines the RI-J approximation with a multipole expansion technique. This allows for an even faster calculation of the Coulomb matrix, particularly for very large systems, by treating long-range interactions more efficiently. The application of these advanced RI methods would be crucial for performing computationally demanding tasks such as molecular dynamics simulations or calculations on large clusters of this compound.

A theoretical study on the bromination of thieno[3,2-b]benzofuran provides a good example of how these computational methods are applied. semanticscholar.org In that study, DFT calculations at the B3LYP/6-31G* level were used to locate the stationary points on the potential energy surface, including the initial π-complex, the σ-complex intermediate, and the transition states connecting them. semanticscholar.org Such a computational approach could be similarly applied to investigate, for instance, the mechanism of further electrophilic substitution on the aromatic ring of this compound or other potential reactions.

Advanced Spectroscopic Characterization in Research of 4 Bromo 1,2,3,5,6,7 Hexahydro S Indacene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional arrangement of atoms in a molecule. For a compound like 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene, techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in assigning the stereochemistry and regiochemistry. These methods allow for the determination of through-bond and through-space correlations between protons and carbons, providing unambiguous evidence of the molecule's connectivity and spatial orientation. However, published studies detailing such a comprehensive NMR analysis for this specific compound are not found. While a basic ¹H NMR spectrum is available, it is insufficient for a rigorous stereochemical and regiochemical assignment without further experimental data and analysis. chemicalbook.com

Mass Spectrometry in Elucidating Reaction Pathways and Intermediate Structures

Mass spectrometry is a critical technique for monitoring chemical reactions, identifying intermediates, and elucidating reaction mechanisms. By analyzing the mass-to-charge ratio of ionized molecules, researchers can track the formation of products and transient species. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), coupled with high-resolution mass spectrometry (HRMS), would provide valuable insights into the synthetic pathways leading to this compound and its subsequent reactions. However, there is a lack of published research that employs mass spectrometry to study the reaction pathways and intermediate structures involving this compound.

X-Ray Crystallography for Solid-State Structural Elucidation and Conformational Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information on the bond lengths, bond angles, and conformational preferences of this compound. Such data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies. Despite the power of this technique, no crystallographic data for this compound has been reported in the scientific literature.

Application of Other Advanced Spectroscopic Techniques (e.g., Laser Spectroscopy) in Fundamental Research

Other advanced spectroscopic techniques, such as laser spectroscopy, could be employed to investigate the fundamental photophysical properties of this compound. For instance, techniques like time-resolved fluorescence or transient absorption spectroscopy could probe the excited-state dynamics of the molecule. This information is crucial for applications in materials science and photochemistry. As with the other techniques, there is no available research detailing the application of laser spectroscopy or other advanced methods to the fundamental study of this specific compound.

Synthetic Applications and Derivatization Strategies Utilizing 4 Bromo 1,2,3,5,6,7 Hexahydro S Indacene

Derivatization Strategies for the Generation of Structurally Diverse Analogs

The bromine atom on the aromatic ring of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene provides a reactive handle for a variety of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are instrumental in generating a library of structurally diverse analogs by forming new carbon-carbon and carbon-heteroatom bonds.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the indacene core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines. This is a crucial step in the synthesis of many biologically active compounds, including the NLRP3 inflammasome modulators discussed in the next section. The direct amination of this compound leads to the formation of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene and its N-substituted derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a carbon-carbon triple bond. This method is useful for extending the carbon framework and introducing linear, rigid moieties into the molecular structure.

These palladium-catalyzed reactions are favored for their high functional group tolerance and generally high yields, making them ideal for the late-stage functionalization of the hexahydro-s-indacene scaffold.

| Reaction | Reactant | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Carbon-Nitrogen | Pd catalyst, Ligand (e.g., BINAP), Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Carbon-Carbon (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Preparation of Advanced Scaffolds for Investigational Purposes (e.g., as precursors to NLRP3 inflammasome modulators for mechanistic studies)

A significant application of this compound lies in its role as a precursor for the synthesis of advanced molecular scaffolds with potential therapeutic applications. The 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) core is a key structural feature of a class of potent and selective inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

The synthesis of these inhibitors often commences with the conversion of this compound to its amino or isocyanate derivatives. For instance, the well-known NLRP3 inhibitor MCC950 and its analogs feature a sulfonylurea moiety attached to the 4-position of the hexahydro-s-indacene ring. The synthesis of such compounds typically involves the preparation of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene or 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) as key intermediates. rsc.org

The general synthetic approach involves:

Functionalization of the Bromo Group: The bromo group can be converted to an amino group via a Buchwald-Hartwig amination or other classical methods.

Formation of the Urea (B33335) or Sulfonylurea Linkage: The resulting 4-amino-1,2,3,5,6,7-hexahydro-s-indacene can then be reacted with a suitable sulfonyl isocyanate or a two-step procedure involving conversion to an isocyanate followed by reaction with a sulfonamide to form the desired sulfonylurea linkage.

The resulting molecules, built upon the rigid hexahydro-s-indacene scaffold, have been instrumental in mechanistic studies of the NLRP3 inflammasome and are being investigated as potential therapeutics for a range of inflammatory conditions.

| Intermediate | Synthetic Route from this compound | Application |

|---|---|---|

| 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene | Buchwald-Hartwig amination or other amination methods | Precursor for urea and sulfonylurea formation |

| 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | Reaction of the corresponding amine with phosgene (B1210022) or a phosgene equivalent | Direct precursor for reaction with sulfonamides |

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes to Hexahydro-s-indacene Bromides

The advancement of synthetic methodologies for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene and its derivatives is pivotal for its broader application. Future research will likely focus on developing more sustainable and efficient synthetic routes that adhere to the principles of green chemistry. mdpi.commdpi.com Current bromination techniques often rely on molecular bromine or N-bromosuccinimide, which can be hazardous and generate significant waste. nih.gov

A promising avenue lies in the application of visible-light photoredox catalysis for the bromination of the hexahydro-s-indacene core. beilstein-journals.orgmdpi.com This approach offers a milder and more environmentally benign alternative to traditional methods. Furthermore, the development of catalytic systems that utilize safer bromine sources and minimize solvent usage will be a key challenge. tandfonline.comresearchgate.net The in-situ generation of brominating agents from alkali metal bromides using green oxidants could provide a safer and more sustainable pathway. nih.gov Research into solvent-free or mechanochemical bromination processes could also significantly reduce the environmental impact of synthesizing these valuable building blocks.

Table 1: Comparison of Potential Bromination Methods for Hexahydro-s-indacene

| Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional (e.g., Br2, NBS) | Well-established | Use of hazardous reagents, waste generation |

| Photoredox Catalysis | Mild conditions, high selectivity | Catalyst cost and recovery |

| In-situ Bromine Generation | Improved safety, reduced hazard | Optimization of reaction conditions |

| Mechanochemistry | Solvent-free, high efficiency | Scale-up and reaction monitoring |

Exploration of Undiscovered Reactivity Patterns and Nontraditional Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. scielo.brnih.gov Future research will undoubtedly delve deeper into Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to synthesize a diverse library of substituted hexahydro-s-indacene derivatives. beilstein-journals.orgmdpi-res.com These derivatives could possess unique photophysical or biological properties.

Beyond classical cross-coupling, emerging areas such as metallaphotocatalysis could enable novel C-C bond formations, for instance, the coupling of the bromo-indacene with light alkanes. nih.gov Photocatalytic functionalization also presents opportunities for the direct introduction of various functional groups, leveraging the generation of aryl radicals under mild conditions. rsc.orgrsc.orgarizona.edu The exploration of these nontraditional transformations will be crucial in unlocking the full synthetic potential of this scaffold. A key challenge will be to understand and control the regioselectivity of these reactions on the complex indacene framework.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is poised to play a transformative role in guiding the synthesis and functionalization of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic properties and reactivity of the s-indacene (B1235719) core. rsc.orgresearchgate.net Such studies can elucidate the effects of substituents on the molecule's frontier molecular orbitals, providing insights into its reactivity in various chemical transformations. acs.orgresearchgate.net

Moreover, computational modeling can be utilized for the predictive design of new synthetic routes and for understanding reaction mechanisms. For instance, modeling can help in predicting the site selectivity of C-H functionalization reactions on the hexahydro-s-indacene backbone. rsc.org By simulating reaction pathways and transition states, researchers can optimize reaction conditions and identify promising catalysts for novel transformations, thereby accelerating the discovery of new derivatives with desired properties. The challenge lies in the development of accurate and efficient computational models that can handle the complexity of the molecular systems and reaction conditions.

Development of Enantioselective or Diastereoselective Synthetic Methodologies for Substituted Hexahydro-s-indacenes

The hexahydro-s-indacene core contains multiple stereocenters, and the development of methods for the enantioselective and diastereoselective synthesis of its derivatives is a significant and challenging goal. Future research will likely focus on asymmetric catalysis to control the stereochemical outcome of reactions involving this scaffold. This could involve the use of chiral catalysts in cross-coupling reactions or the development of stereoselective C-H functionalization methods. nih.gov

Furthermore, the synthesis of enantiopure substituted hexahydro-s-indacenes could be achieved through the chiral resolution of racemic mixtures or by employing chiral starting materials. researchgate.netmdpi.comresearchgate.net The development of organocatalytic methods for the asymmetric synthesis of highly functionalized tetrahydropyridines and other cyclic systems provides a conceptual framework that could be adapted to the hexahydro-s-indacene system. mdpi.com The ability to synthesize specific stereoisomers of substituted hexahydro-s-indacenes is crucial for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. The primary challenge will be the design of catalysts and reaction conditions that can effectively control the stereochemistry of the rigid and complex tricyclic core.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene and its derivatives?

The compound is typically synthesized via bromination of the parent indacene scaffold. For derivatives like 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, methods include:

- General Method A1/A2 : Reacting the brominated indacene with phosgene or trichloromethyl chloroformate to introduce the isocyanate group, followed by coupling with sulfonamides (e.g., thiophene-2-sulfonamide) using nucleophilic addition protocols .

- Purification : Column chromatography (e.g., silica gel with 50% EtOAc/hexanes) and recrystallization are standard . Key analytical validation includes H/C NMR and HRMS to confirm structure and purity .

Q. How do researchers characterize the structural integrity of 4-Bromo-s-indacene derivatives?

- NMR Spectroscopy : Proton and carbon NMR are critical for confirming substitution patterns. For example, the singlet at δ 6.93 ppm in H NMR confirms the aromatic proton in sulfonamide derivatives .

- HRMS : Used to verify molecular ion peaks (e.g., [M+H] at m/z 363 for thiophene-sulfonamide derivatives) .

- Chromatography : HPLC with UV detection ensures >95% purity for biological assays .

Advanced Research Questions

Q. What strategies optimize 4-Bromo-s-indacene derivatives for NLRP3 inflammasome inhibition?

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., sulfonamides) at the 4-position enhances binding to NLRP3. For example, MCC950 (a clinical candidate) features a 4-(1-hydroxy-1-methylethyl)-furan sulfonamide group .

- Metabolic Stability : Hydroxylation of the indacene scaffold in human liver microsomes (observed via HPLC-MS/MS) informs modifications to improve pharmacokinetics .

- In Vivo Testing : Prophylactic dosing in diet-induced obesity (DIO) mouse models assesses efficacy in reducing systemic inflammation .

Q. How should researchers address contradictory yield data in sulfonamide coupling reactions?

- Method-Specific Variables : Yields vary based on the sulfonamide nucleophile and reaction conditions. For example:

- Thiazole-2-sulfonamide coupling yields 20% using Method C2 .

- Ethyl 5-sulfamoyl-furan-3-carboxylate achieves 63% yield with Method C3 due to improved solubility in EtOAC .

Q. What experimental designs evaluate the metabolic stability of indacene-based inhibitors?

- In Vitro Assays : Incubate compounds with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. For MCC950, hydroxylation occurs on the indacene core, prompting deuterium labeling to slow metabolism .

- Crystallography : Co-crystallization with NLRP3 protein identifies binding interactions (e.g., hydrogen bonds with Tyr 859) to guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.